molecular formula C27H46O B1254041 Cholest-5-en-3-ol

Cholest-5-en-3-ol

Cat. No.: B1254041
M. Wt: 386.7 g/mol
InChI Key: HVYWMOMLDIMFJA-FNOPAARDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-5-en-3-ol, systematically known as (3β)-cholest-5-en-3-ol and universally recognized as Cholesterol , is the fundamental sterol of all animal cells and an essential reagent in biological and chemical research . As a primary structural and signaling lipid, it is indispensable for establishing proper membrane permeability and fluidity, and it serves as a crucial precursor for the biosynthesis of steroid hormones, bile acids, and vitamin D . In research settings, this compound is critical for in vitro studies on membrane biophysics , where it modulates fluidity and forms specialized lipid raft domains that facilitate cellular signaling . Its value extends to pharmaceutical and biochemical synthesis , as it is a key starting material for the production of steroid hormones and vitamin D derivatives . Furthermore, cholesterol is a vital component in the formulation of liposomes and drug delivery systems , enhancing the stability and efficacy of these vehicles . Recent scientific investigations also utilize cholesterol and its metabolites, such as cholest-5-en-3-one, to study their effects on metabolic disorders, including hyperglycemia and hyperinsulinemia, with findings suggesting potential alleviation of these conditions through the suppression of inflammatory pathways like NFκB . This product is presented as a white to pale-yellow crystalline powder with a melting point of approximately 148-150°C . It is insoluble in water but soluble in organic solvents such as chloroform, ethanol, and hexane . Please be advised: This product is intended for research and laboratory applications only. It is strictly not for diagnostic, therapeutic, or any form of human use.

Properties

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21?,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

HVYWMOMLDIMFJA-FNOPAARDSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-5-ol involves multiple steps, including cyclization and functional group modificationsReaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced purification methods, such as chromatography, ensures the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes .

Scientific Research Applications

Antioxidant Properties

Research has demonstrated that Cholest-5-en-3-ol exhibits notable antioxidant activity. A study by Balakrishnan et al. (2017) identified this compound in the chloroform extract of the marine red algae Gracilaria foliifera using Gas Chromatography-Mass Spectrometry (GC-MS). The study highlighted its efficacy in neutralizing free radicals through various in-vitro assays, including DPPH and H2O2 scavenging activities .

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 Value (µg/mL)Reference
DPPH Scavenging25.4
H2O2 Scavenging30.1

Role in Metabolic Disorders

This compound has been studied for its potential benefits in metabolic disorders. A study involving db/db mice demonstrated that dietary supplementation with Cholest-5-en-3-one (a metabolite closely related to this compound) alleviated symptoms associated with obesity, such as hepatomegaly and elevated serum triglycerides. The compound also reduced inflammatory cytokines, suggesting a role in mitigating chronic inflammation linked to metabolic syndrome .

Table 2: Effects of Cholest-5-en-3-one on Metabolic Parameters

ParameterControl GroupTreatment Group (0.25% Supplement)
Hepatic Triglycerides (mg/dL)250180
Serum Triglycerides (mg/dL)150100
Inflammatory Cytokines (pg/mL)MCP-1: 200MCP-1: 120
IL-6: 150IL-6: 80

Medicinal Applications

This compound is recognized for its medicinal properties, particularly its anti-inflammatory effects. A study indicated that the compound significantly inhibited NFκB activation in vitro, which is crucial for regulating immune response and inflammation . The implications of this finding suggest potential therapeutic applications for conditions characterized by chronic inflammation.

Isolation from Natural Sources

This compound has been successfully isolated from various natural sources, including the stem bark of the Ulin plant (Eusideroxylon zwageri). A study conducted by Yulianti et al. utilized chromatography techniques to isolate this compound from ethyl acetate extracts, confirming its presence through NMR spectroscopy .

Table 3: Isolation Techniques for this compound

SourceIsolation MethodYield (%)
Ulin Plant Stem BarkMaceration & Chromatography0.05
Gracilaria foliiferaGC-MSNot specified

Implications for Drug Development

This compound's structural resemblance to cholesterol positions it as a valuable intermediate in drug synthesis and development. Its ability to modulate biological pathways makes it a candidate for further exploration in pharmaceutical applications . Recent advances have focused on utilizing cholesterol derivatives for creating targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of (1S,2R,5S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-5-ol involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key sterols structurally related to Cholest-5-en-3-ol, highlighting their differences in molecular structure, sources, and biological roles:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Differences Sources Biological/Functional Roles
This compound (Cholesterol) C₂₇H₄₆O 386.65 Δ⁵ double bond, 3β-OH Animal tissues, marine sponges Membrane integrity, hormone precursor
Cholesta-5,22-dien-3-ol C₂₇H₄₄O 384.63 Additional Δ²² double bond Marine corals, sponges Anti-inflammatory activity in soft corals
This compound acetate C₂₉H₄₈O₂ 428.69 Acetylated 3β-OH Animal feces , synthetic derivatives Lipid metabolism, esterification processes
Epicholesterol (3α-Cholest-5-en-3-ol) C₂₇H₄₆O 386.65 3α-OH stereoisomer Synthetic/biological systems Altered membrane dynamics compared to cholesterol
Ergost-5-en-3-ol acetate C₃₀H₅₀O₂ 442.72 Ergosterol derivative with C24 methyl group Plant sterols Structural role in fungal membranes
(23S)-Ethylcholest-5-en-3-β-ol C₂₉H₅₀O 414.71 Ethyl group at C23 Synthetic derivatives Research tool for lipid studies

Key Research Findings on Functional Differences

Cholesta-5,22-dien-3-ol
  • Found in marine corals (e.g., Tubastraea coccinea), this compound is abundant in colonies across diverse geographic locations .
  • Exhibits anti-inflammatory properties, with studies showing inhibition of nitric oxide (NO) production in macrophages (IC₅₀ = 4.33 mg/mL) .
This compound acetate
  • A major component in animal fecal and cloacal products, constituting 8.1% of total compounds in some studies .
  • Acetylation enhances lipid solubility, facilitating its role in esterification pathways .
Epicholesterol (3α isomer)
  • The 3α-OH configuration reduces its ability to stabilize membrane lipid rafts compared to cholesterol, impacting cellular signaling .
Ergost-5-en-3-ol acetate
  • A plant-derived sterol ester with a C24 methyl group, critical for fungal membrane structure. Its acetate form improves thermal stability .

Q & A

Q. What are the best practices for reporting this compound research in academic journals?

  • Methodological Answer : Structure manuscripts using the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) . For experimental sections, include detailed synthesis protocols , spectral data , and docking parameters . Avoid redundant data presentation (e.g., duplicating tables in text) and prioritize clarity in abstracts using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholest-5-en-3-ol
Reactant of Route 2
Cholest-5-en-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.